1-Prop-2-enylpyrazole-4-sulfonyl chloride
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Overview
Description
1-Prop-2-enylpyrazole-4-sulfonyl chloride is a versatile chemical compound used in various scientific research fields. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is known for its reactivity and utility in synthesizing other complex molecules, making it valuable in pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Prop-2-enylpyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of pyrazoles using chlorosulfonic acid. The process involves treating the appropriate pyrazole derivative with chlorosulfonic acid under controlled conditions, typically at low temperatures (–20 to 0°C) in a solvent like chloroform . The reaction is highly exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar methods but with optimized conditions to ensure high yields and purity. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Prop-2-enylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and palladium catalysts for coupling reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the sulfonyl chloride group can be replaced by various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
1-Prop-2-enylpyrazole-4-sulfonyl chloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Prop-2-enylpyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
1-Prop-2-enylpyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
1-Prop-2-enylpyrazole-4-sulfonic acid: Contains a sulfonic acid group, making it more acidic and water-soluble.
1-Prop-2-enylpyrazole-4-sulfonyl fluoride: Similar reactivity but with a fluoride group, which can lead to different reaction pathways.
Uniqueness
1-Prop-2-enylpyrazole-4-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in multiple research and industrial applications.
Properties
IUPAC Name |
1-prop-2-enylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-2-3-9-5-6(4-8-9)12(7,10)11/h2,4-5H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPGSKMCHYUBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216296-89-7 |
Source
|
Record name | 1-(prop-2-en-1-yl)-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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